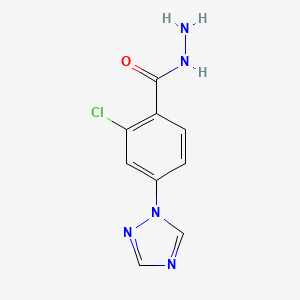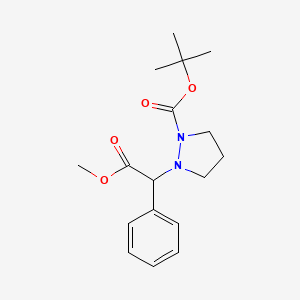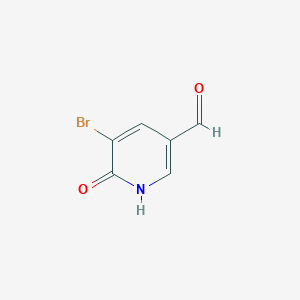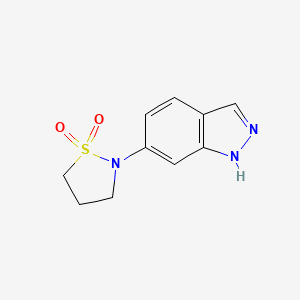![molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9](/img/structure/B1325011.png)
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S . It has an average mass of 384.192 Da and a monoisotopic mass of 383.942932 Da .
Molecular Structure Analysis
The molecular structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core, which is substituted at the 3-position with an iodine atom and at the 1-position with a benzenesulfonyl group . The SMILES string representation of this molecule is Ic1cn(c2ncccc12)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.19 g/mol . It is a solid at room temperature .Scientific Research Applications
Cycloaddition Reactions
- The reaction of derivatives of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with azides or isocyanides produces new classes of compounds, specifically triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are noted for their good yields and regioselectivity (Gao & Lam, 2008).
Synthesis of Substituted Pyridones
- A method involving 1-Benzenesulfonyl-diazoacetyl-pyrrolidin-2-one has been developed for synthesizing highly substituted 2(1H)-Pyridones. This method has been applied successfully in the synthesis of complex organic compounds, showcasing its versatility (Padwa, Sheehan, & Straub, 1999).
Functionalization for Agrochemicals and Materials
- 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been functionalized to produce compounds aiming towards agrochemical and functional material applications. This includes the synthesis of multidentate agents and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Novel Pyrrolo[2,3-D]Pyrimidine Derivatives
- A study describes the synthesis of novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. These compounds are characterized by their unique chemical structures and potential applications in various fields (Khashi, Davoodnia, & Chamani, 2014).
Syntheses and Properties
- Research has explored various routes for preparing 1H-pyrrolo[2,3-b]pyridines, including alkyl and aryl substituted derivatives. These compounds demonstrate diverse reactivity, such as undergoing nitration, bromination, iodination, and reacting with Mannich bases (Herbert & Wibberley, 1969).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to avoid creating dust or aerosols .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640117 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
887115-53-9 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)





![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)
![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)